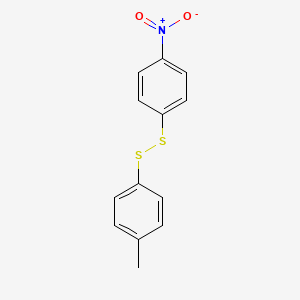
D-Valyl-L-valine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Valyl-L-valine hydrochloride: is a dipeptide compound consisting of two valine amino acids, one in the D-configuration and the other in the L-configuration, combined with a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Valyl-L-valine hydrochloride typically involves the coupling of D-valine and L-valine using peptide synthesis techniques. The process may include:
Activation of Carboxyl Group: The carboxyl group of D-valine is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).
Coupling Reaction: The activated D-valine is then coupled with L-valine in the presence of a base (e.g., DIPEA) to form the dipeptide.
Hydrochloride Formation: The resulting dipeptide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: D-Valyl-L-valine hydrochloride can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the peptide bond or any oxidized functional groups.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to modified peptides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized peptides, while substitution may result in alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides.
Chiral Studies: Investigated for its chiral properties and interactions.
Biology
Enzyme Substrates: Studied as substrates for various enzymes.
Protein Engineering: Used in the design of novel proteins and peptides.
Medicine
Drug Development: Explored for potential therapeutic applications.
Biomarker Research: Investigated as potential biomarkers for certain diseases.
Industry
Biotechnology: Utilized in various biotechnological applications.
Pharmaceuticals: Employed in the formulation of peptide-based drugs.
Mécanisme D'action
The mechanism of action of D-Valyl-L-valine hydrochloride depends on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-valine: A dipeptide with both valine residues in the L-configuration.
D-Valyl-D-valine: A dipeptide with both valine residues in the D-configuration.
Other Dipeptides: Compounds like D-Alanyl-L-alanine, D-Phenylalanyl-L-phenylalanine.
Uniqueness
D-Valyl-L-valine hydrochloride is unique due to its mixed chirality, which may result in distinct biological and chemical properties compared to its fully D- or L-configured counterparts.
Propriétés
Numéro CAS |
69871-99-4 |
|---|---|
Formule moléculaire |
C10H21ClN2O3 |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
Clé InChI |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



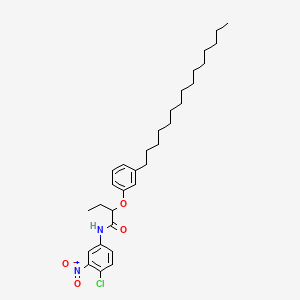

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
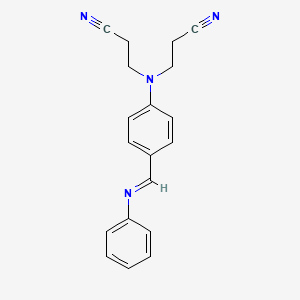

![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
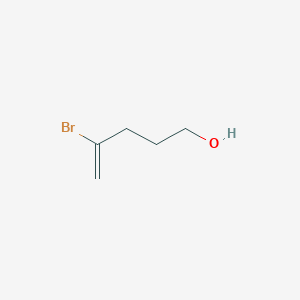
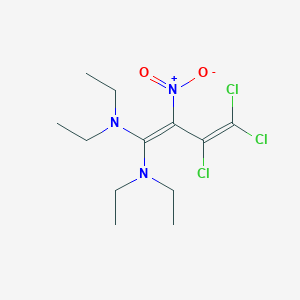
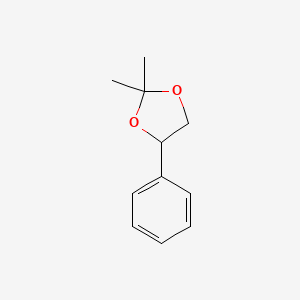
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
